molecular formula C9H8N2O3 B11902560 3-methoxy-1H-quinazoline-2,4-dione CAS No. 41120-18-7

3-methoxy-1H-quinazoline-2,4-dione

Cat. No.: B11902560
CAS No.: 41120-18-7
M. Wt: 192.17 g/mol
InChI Key: AUHDNNHRDJYDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-1H-quinazoline-2,4-dione is a functionalized derivative of the privileged quinazoline-2,4-dione scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The quinazoline-2,4-dione core is recognized as a fluoroquinolone-like inhibitor, targeting essential bacterial enzymes DNA gyrase and topoisomerase IV, making it a promising scaffold for developing novel antimicrobial agents to address growing bacterial resistance problems . Furthermore, this core structure is associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anti-tubercular, and antihypertensive effects, as documented in numerous scientific reviews . The specific substitution with a methoxy group at the 3-position is designed to modulate the compound's electronic properties, lipophilicity, and binding interactions with biological targets, allowing researchers to explore structure-activity relationships (SAR). This derivative serves as a versatile synthetic intermediate or a lead compound for further optimization in projects aimed at developing new therapeutic agents, particularly in the fields of oncology and infectious diseases . The product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41120-18-7

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3-methoxy-1H-quinazoline-2,4-dione

InChI

InChI=1S/C9H8N2O3/c1-14-11-8(12)6-4-2-3-5-7(6)10-9(11)13/h2-5H,1H3,(H,10,13)

InChI Key

AUHDNNHRDJYDDO-UHFFFAOYSA-N

Canonical SMILES

CON1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

Synthetic Methodologies for Quinazoline 2,4 Dione and Its 3 Methoxy Derivatives

Classical and Conventional Synthetic Routes for the Quinazoline-2,4-dione Core

Traditional methods for synthesizing the quinazoline-2,4-dione core often rely on the cyclization of readily available precursors. These routes have been the bedrock of quinazolinedione chemistry for many years.

The cyclization of 2-aminobenzamide (B116534) and its derivatives is a cornerstone in the synthesis of quinazoline-2,4-diones. nih.govmarquette.edu This approach involves the reaction of the 2-amino group and the amide functionality with a suitable one-carbon carbonyl source to form the heterocyclic ring. A variety of reagents can be employed to introduce the C2-carbonyl group, leading to the desired dione (B5365651) structure. acs.org

A notable example is the deaminative coupling reaction of 2-aminobenzamides with amines, catalyzed by a ruthenium system, which efficiently yields quinazolinone products. marquette.edu This method provides a direct route to these compounds without the need for highly reactive reagents or the generation of toxic byproducts. marquette.edu

Anthranilic acid and its esters are versatile starting materials for the synthesis of quinazoline-2,4-diones. nih.govmdpi.com These methods typically involve the reaction of the anthranilate with a reagent that provides the remaining atoms of the heterocyclic ring, followed by cyclization.

One common strategy involves the reaction of anthranilic acid derivatives with potassium cyanate (B1221674) to form corresponding urea (B33335) derivatives. nih.govjst.go.jp These ureas can then be cyclized in the presence of a base like sodium hydroxide (B78521) to afford the quinazoline-2,4-dione. nih.govjst.go.jp This one-pot synthesis is considered eco-efficient as it is often carried out in water, with the product being easily isolated by filtration. nih.govjst.go.jp

Another approach is the reaction of anthranilic acid esters with N-pyridyl ureas. mdpi.com This process involves the initial formation of an N-aryl-N'-pyridyl urea intermediate, which then undergoes cyclocondensation to yield the 3-substituted quinazoline-2,4-dione. mdpi.com This method has the advantage of not requiring a metal catalyst. mdpi.com Heating a mixture of anthranilic acid with urea at elevated temperatures (150-160°C) is also a known method for synthesizing the parent quinazoline-2,4-dione. generis-publishing.com

Starting MaterialReagentProductKey Features
Anthranilic acid derivativesPotassium cyanate, then NaOHQuinazoline-2,4-dionesOne-pot, eco-efficient, aqueous conditions. nih.govjst.go.jp
Anthranilic acid ethyl esterN-pyridyl ureas3-substituted quinazoline-2,4-dionesMetal-free, formation of an intermediate urea. mdpi.com
Anthranilic acidUreaQuinazoline-2,4-dioneHigh-temperature reaction. generis-publishing.com

The introduction of the C2 and C4 carbonyl groups is a critical step in the synthesis of quinazoline-2,4-diones. Several key reagents have been employed for this purpose.

Di-tert-butyl dicarbonate (B1257347) ((Boc)2O): This reagent, commonly used as a protecting group for amines, can also serve as a carbonyl source for the synthesis of quinazoline-2,4-diones from 2-aminobenzamides. nih.gov The reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and represents a metal-free approach. nih.govacs.org This method is versatile and compatible with a range of functional groups. nih.gov

Carbon Dioxide (CO2): As a green and sustainable C1 source, carbon dioxide has been utilized in the synthesis of quinazoline-2,4-diones. acs.org For instance, the reaction of 2-aminobenzonitrile (B23959) with CO2 under atmospheric pressure, catalyzed by a 1-methylhydantoin (B147300) anion-functionalized ionic liquid, can produce quinazoline-2,4(1H,3H)-dione in high yield. acs.org This method is both solvent- and metal-free. acs.org

1,1'-Carbonyldiimidazole (CDI): CDI is another effective reagent for introducing the carbonyl group in the synthesis of quinazoline-2,4-diones. acs.org It is known to be a crucial precursor reagent for the introduction of the 2-position carbonyl group. nih.gov

Other reagents that have been utilized for carbonyl group introduction include urea, triphosgene, and potassium cyanate (KOCN). acs.org

Carbonyl SourcePrecursorCatalyst/ConditionsKey Features
(Boc)2O2-AminobenzamidesDMAPMetal-free, one-pot, compatible with various functional groups. nih.govacs.org
CO22-AminobenzonitrileIonic LiquidSolvent- and metal-free, utilizes atmospheric CO2. acs.org
CDI2-Aminobenzamides-Established reagent for C2-carbonyl introduction. nih.govacs.org

Advanced and Green Chemistry Approaches in Quinazoline-2,4-dione Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the emergence of advanced and green chemistry approaches for the synthesis of quinazoline-2,4-diones.

The use of metal-free catalytic systems offers significant advantages in terms of reduced cost, lower toxicity, and simplified purification procedures. nih.gov Organocatalysis, in particular, has gained prominence in the synthesis of quinazoline-2,4-diones.

A prime example is the 4-dimethylaminopyridine (DMAP)-catalyzed one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate ((Boc)2O). nih.gov This metal-free method proceeds smoothly and is compatible with a variety of substrates. nih.gov Similarly, the use of p-toluenesulfonic acid (PTSA) as a catalyst in the condensation of 2-aminobenzamides has been reported, offering mild reaction conditions and high yields. nih.gov Iodine has also been employed as a metal-free catalyst in the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones. organic-chemistry.org

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. rsc.org This approach minimizes waste, reduces reaction times, and simplifies experimental procedures.

Several one-pot MCRs have been developed for the synthesis of quinazoline-2,4-diones and their derivatives. For instance, a one-pot synthesis of quinazoline-2,4(1H,3H)-diones from anthranilic acid derivatives and potassium cyanate in water has been reported as an eco-efficient method. nih.govjst.go.jp Another example is the one-pot, three-component reaction of 2-iodaniline, isocyanides, and carbon dioxide, which provides N3-substituted quinazoline-2,4(1H,3H)-diones in a highly regio- and chemoselective manner. researchgate.net Copper-mediated one-pot syntheses have also been developed, allowing for the formation of multiple C-N bonds in a single step. rsc.org

Solvent-Free and Aqueous Medium Synthetic Procedures

In a move towards sustainable chemistry, significant efforts have been made to replace traditional organic solvents with more environmentally benign alternatives like water or to eliminate solvents entirely.

One approach involves the reaction of anthranilic acid with urea or thiourea (B124793) using montmorillonite (B579905) K-10 clay as a catalyst under solvent-free conditions. researchgate.net Heating a mixture of anthranilic acid and urea with the clay catalyst efficiently produces quinazoline-2,4-dione. researchgate.net Similarly, catalyst- and solvent-free conditions have been developed for multicomponent reactions (3-MCR) to produce quinazolin-4(3H)-ones, a related scaffold, by heating isatoic anhydride (B1165640) with an amine and an orthoester. rsc.org Heterogeneous catalysts, such as Hβ zeolite, have also been employed for the solvent-free synthesis of related quinoline (B57606) derivatives, highlighting a trend towards solid-state and solvent-minimal reactions. rsc.org

Aqueous synthesis provides another green alternative. Quinazoline-2,4-diones can be efficiently synthesized from 2-aminobenzonitriles and CO2 in water, in some cases without any catalyst. acs.org The use of water as a solvent is not only environmentally friendly but can also play a bifunctional role as a co-catalyst in certain reactions. nih.gov For instance, the conversion of CO2 catalyzed by alcohol amines, such as diethanolamine (B148213) (DEA), proceeds effectively in water to yield quinazoline-2,4-(1H,3H)-dione with high efficiency. nih.gov

Starting MaterialsCatalyst/MediumConditionsKey FeatureReference
Anthranilic acid, UreaMontmorillonite K-10Solvent-free, 150°CHeterogeneous catalysis researchgate.net
2-Aminobenzonitrile, CO2WaterCatalyst-freeGreen solvent acs.org
2-Aminobenzonitrile, CO2Diethanolamine (DEA)/WaterMild conditionsWater as co-catalyst nih.gov
Isatoic anhydride, Amine, OrthoesterNoneSolvent-free, 120°CMulticomponent reaction rsc.org

Carbon Dioxide (CO2) Utilization as a Sustainable C1 Source

The use of carbon dioxide (CO2) as an inexpensive, non-toxic, and renewable C1 building block for synthesizing quinazoline-2,4-diones represents a significant advancement in sustainable chemistry. nih.govresearchgate.net This method avoids hazardous reagents like phosgene (B1210022) and improves atom economy. nih.gov

Various catalytic systems have been developed to facilitate the chemical fixation of CO2 with 2-aminobenzonitriles. researchgate.net These include:

Ionic Liquids (ILs) : Novel triazolium-based ionic liquids have demonstrated exceptional activity for converting CO2 into quinazoline-2,4(1H,3H)-diones at mild conditions (50 °C and 1 atm CO2) without organic solvents. acs.org These ILs can activate both CO2 and the substrate simultaneously. acs.org Other functionalized ILs have been tuned to enhance catalytic performance, with some achieving yields as high as 97% under solvent- and metal-free conditions. nih.govacs.org

Organic Bases : Superbases such as DBU, DBN, TMG, and MTBD are effective catalysts for the solvent-free conversion of CO2 and 2-aminobenzonitrile. researchgate.net In water, cost-effective and CO2-philic ethanolamines can act as efficient catalysts; diethanolamine (DEA), for example, can achieve a 94% yield of the product. nih.gov

Metal-Free Catalysis : The reaction between 2-aminobenzonitriles and CO2 can proceed efficiently in water even without any catalyst, showcasing a remarkably green pathway. acs.org

These methods highlight the potential of CO2 utilization technologies (CCU) to transform waste CO2 into valuable chemical products under increasingly mild and green conditions. acs.orgacs.org

Catalyst SystemSolventKey AdvantagesYieldReference
Triazolium-based Ionic LiquidSolvent-freeHigh efficiency at 1 atm CO2, catalyst recyclabilityGood to Excellent acs.org
Diethanolamine (DEA)WaterCost-effective, water as co-catalyst, recyclable94% nih.gov
Organic Superbases (DBU, DBN)Solvent-freeEfficient conversion without solventNot specified researchgate.net
NoneWaterCompletely catalyst-free, environmentally benignNot specified acs.org
1-Methylhydantoin Anion-Functionalized ILSolvent-freeHigh CO2 capture capacity, metal-free97% acs.org

Regioselective Synthesis of 3-Substituted Quinazoline-2,4-diones

For the synthesis of 3-methoxy-1H-quinazoline-2,4-dione, controlling the position of substitution on the quinazoline (B50416) ring is critical. The synthesis of 3-substituted derivatives requires regioselective methods to avoid the formation of N1-substituted isomers. rsc.org Several strategies have been developed to achieve this selectivity.

One common method involves the reaction of isatoic anhydride with primary amines or isocyanates, which typically directs substitution to the N3 position. researchgate.net Another approach is the multi-component reaction involving 2-haloanilines, CO2, and isocyanides. researchgate.net More recently, modular and divergent synthetic routes have been designed to ensure full regioselectivity. For instance, the N3-alkylation of 2-chloro-4(3H)-quinazolinone, followed by substitution at the C2-position, provides exclusive access to the N3-alkylated isomer. rsc.org This highlights the importance of a strategic, step-wise approach to functionalization. rsc.org The design of novel 3-substituted quinazoline-2,4(1H,3H)-dione derivatives often employs such regioselective multi-component reactions to build a library of compounds for biological screening. nih.gov

Introduction of Methoxy (B1213986) Group at the 3-Position or Other Positions on the Quinazoline-2,4-dione Scaffold

The introduction of a methoxy group onto the quinazoline-2,4-dione scaffold can be achieved through several synthetic routes. While substitutions at various positions are known, such as the 8-methoxy derivatives used in antimicrobial studies, the focus here is on the N3 position. researchgate.net The synthesis of a 3-Methoxy-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one has been reported, demonstrating the successful incorporation of a methoxy group at the N3 nitrogen. rsc.org The 3-hydroxy-quinazoline-2,4-dione moiety is a particularly useful scaffold, as the hydroxyl group at the N3 position serves as a chemical handle for further modification, including methylation to yield the desired 3-methoxy derivative. nih.gov

Specific O-Methylation Strategies in Quinazoline-2,4-dione Synthesis

O-methylation is a direct and effective strategy for converting a 3-hydroxy-quinazoline-2,4-dione precursor into its 3-methoxy analog. This transformation is crucial in the synthesis of specific ligands and probes. For example, in the development of Positron Emission Tomography (PET) tracers, O-[11C]methylation using [11C]CH3I or [11C]CH3OTf is a key final step to introduce a radiolabel. rsc.org This reaction specifically targets a hydroxyl or phenolate (B1203915) precursor to install the methoxy group, demonstrating a precise and high-yield method applicable to the synthesis of this compound from its 3-hydroxy counterpart. rsc.org

Triflate-Mediated Approaches for Methoxy-Substituted Quinazolines

Triflate-mediated synthesis offers another powerful method for constructing complex quinazoline derivatives. The reaction of quinazolin-2,4-(1H,3H)-dione with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base like triethylamine (B128534) can be used to create novel quinazolinone structures. mdpi.comresearchgate.netcolab.ws This process activates the quinazoline core, facilitating subsequent reactions. A specific reported synthesis involves this triflate-mediation to ultimately produce 3-(4-methoxyquinazolin-2-yl)-quinazolin-2,4-(1H,3H)-dione. mdpi.comresearchgate.netcolab.ws This demonstrates that triflate chemistry can be instrumental in building complex scaffolds that incorporate a methoxy-substituted quinazoline moiety, providing a pathway to access diverse and functionalized derivatives. mdpi.comresearchgate.netcolab.ws

Reaction Mechanisms and Kinetic Studies in Quinazoline 2,4 Dione Formation

Detailed Mechanistic Pathways of Cyclocondensation and Annulation Reactions

The formation of the quinazoline-2,4-dione ring system predominantly occurs through cyclocondensation and annulation reactions. These reactions typically involve the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative.

One of the most common methods involves the reaction of anthranilic acid derivatives with a source for the C2 carbonyl group. For instance, the reaction of anthranilamides with phosgene (B1210022) or its surrogates proceeds through a cyclocondensation mechanism. researchgate.net Similarly, isatoic anhydrides can react with amines or isocyanates to yield quinazoline-2,4-diones. researchgate.net

Annulation reactions provide another versatile route. For example, substituted anthranilic esters can undergo annulation with ureas to form the desired heterocyclic core. researchgate.net A proposed mechanism for a double cyclocondensation cascade to form a pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative involves the initial formation of a 2,3-dihydroquinazolin-4(1H)-one, which then undergoes a second intramolecular cyclization. mdpi.com The formation of annulated products can also proceed through specific mechanistic pathways involving site-selective C-H bond functionalization. researchgate.net

The synthesis of quinazoline-2,4(1H,3H)-dione from 2-aminobenzonitrile (B23959) and carbon dioxide involves the activation of both reactants. The reaction mechanism suggests that a basic catalyst can activate 2-aminobenzonitrile by forming hydrogen bonds, facilitating the subsequent reaction with CO2. acs.org

Role of Catalysts and Reaction Conditions in Modulating Reaction Kinetics and Selectivity

The kinetics and selectivity of quinazoline-2,4-dione formation are highly dependent on the choice of catalysts and reaction conditions. A wide array of catalysts, including acids, bases, and metal complexes, have been employed to promote these reactions.

Catalysts:

Acid Catalysis: Brønsted acids like p-toluenesulfonic acid and trifluoroacetic acid can catalyze the cyclization of 2-aminobenzamides with aldehydes. organic-chemistry.orgfrontiersin.org Lewis acids such as iron(III) chloride (FeCl₃) have been shown to be effective catalysts, with optimal concentrations leading to higher yields and reduced by-product formation. ppublishing.org

Base Catalysis: Bases like 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides. acs.org Ionic liquids with basic anions have also been utilized to efficiently catalyze the reaction of 2-aminobenzonitrile with carbon dioxide. acs.org The use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been reported for the synthesis from 2-aminobenzonitriles under supercritical CO2 conditions. researchgate.net

Metal Catalysis: Copper-catalyzed domino reactions of alkyl halides and anthranilamides provide an efficient route to 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Copper(II) acetate (B1210297) has been used in a green solvent for the synthesis of quinazolinones. mdpi.com

Organocatalysis: Small organic molecules can be used as catalysts, providing an alternative to transition-metal catalysis. frontiersin.org

Reaction Conditions:

Solvents: The choice of solvent can significantly impact reaction outcomes. Dimethylformamide (DMF) has been identified as a highly effective solvent for FeCl₃-catalyzed reactions. ppublishing.org The use of green solvents like anisole (B1667542) is also being explored. mdpi.com

Temperature: Optimal reaction temperatures are crucial for balancing reaction rates and minimizing side reactions. For FeCl₃-catalyzed synthesis, a temperature range of 120–140 °C was found to be optimal. ppublishing.org

Microwave Irradiation: This non-conventional heating method has been used to accelerate the synthesis of quinazolin-4(3H)-ones, often in combination with heteropolyacids in solvent-free conditions. researchgate.net

Table 1: Overview of Catalytic Systems for Quinazoline-2,4-dione Synthesis

Catalyst Reactants Key Features Reference
Iron (III) chloride (FeCl₃) Anthranilamide derivatives Efficient, economical, environmentally friendly. ppublishing.org
4-dimethylaminopyridine (DMAP) 2-Aminobenzamides and (Boc)₂O Metal-free catalysis. acs.org
Basic anion-functionalized ionic liquid 2-Aminobenzonitrile and CO₂ Solvent and metal-free, high yield. acs.org
Mesoporous smectites with alkali hydroxide (B78521) 2-Aminobenzonitrile and CO₂ Enhanced basicity leads to higher yields. rsc.org
Copper(I) bromide Alkyl halides and anthranilamides Domino reaction under air. organic-chemistry.org
p-Toluenesulfonic acid 2-Aminobenzamides and aldehydes Mild reaction conditions. organic-chemistry.org

Intramolecular Cyclization and Rearrangement Mechanisms Associated with Quinazoline-2,4-dione Ring Formation

Intramolecular cyclization is a key step in many synthetic routes to quinazoline-2,4-diones. This process often involves the formation of a new ring from a linear precursor that already contains most of the required atoms.

For example, the synthesis of 1,3-disubstituted quinazoline-2,4-dione derivatives can involve the cyclization of dithiosemicarbazide intermediates in the presence of a base like NaOH. nih.gov Another example is the PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, which proceeds with high regioselectivity. beilstein-journals.org

Rearrangement reactions can also play a role in the formation of the quinazoline-2,4-dione scaffold. A tandem reaction of isatins with amines can proceed via an oxidative rearrangement to furnish quinazoline-2,4-diones in high yields under mild conditions. researchgate.net

Quantum-Theoretical and Computational Studies of Reaction Mechanisms (e.g., DFT Calculations)

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the complex reaction mechanisms involved in the formation of quinazoline-2,4-diones. acs.orgresearchgate.netfigshare.com These studies provide insights into the electronic structure, stability, and reactivity of intermediates and transition states.

DFT calculations have been employed to investigate the molecular structures and relative stabilities of different isomers of quinazoline-2,4-dione derivatives. researchgate.netfigshare.com For instance, in the synthesis of quinazoline-2,4(1H,3H)-dione from 2-aminobenzonitrile and CO₂, DFT calculations helped to elucidate the reaction mechanism by showing how an ionic liquid catalyst can activate both reactants. acs.org

A critical aspect of computational studies is the analysis of transition states and the determination of activation energy barriers. This information is fundamental to understanding reaction kinetics and predicting the feasibility of a particular reaction pathway. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products.

Theoretical calculations can reveal the stability of intermediates and the energy required to overcome the transition state, thus providing a deeper understanding of the reaction mechanism. researchgate.netfigshare.com For example, DFT calculations have been used to compare the stability of cyclic versus non-cyclic intermediates in quinazoline-2,4-dione synthesis. researchgate.net

The quinazoline-2,4-dione scaffold can exist in different tautomeric forms. Computational methods are instrumental in assessing the relative stability of these tautomers. DFT calculations have been used to investigate the stability of different isomeric forms, with both experimental and theoretical calculations confirming the higher stability of certain isomers based on factors like intramolecular hydrogen bonding. researchgate.netfigshare.com The frontier orbital calculations (HOMO and LUMO) and the energy gap derived from these studies also provide confirmation of molecular stability. researchgate.netfigshare.com

Theoretical and Computational Chemistry Studies of 3 Methoxy 1h Quinazoline 2,4 Dione and Its Analogues

Molecular Structure Elucidation and Conformational Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate molecular structures and their relative stabilities. For quinazoline-2,4-dione derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize molecular geometries and determine the most stable conformations. researchgate.net

In a study on new quinazoline-2,4-dione derivatives, DFT calculations were used to investigate the molecular structures and relative stabilities of anticipated E and Z isomers. The calculations, along with experimental data, confirmed that the Z-isomers were more stable. This stability was attributed to the presence of two intramolecular hydrogen bonds in the Z-isomer compared to only one in the E-isomer. researchgate.net

The geometrical parameters obtained from theoretical calculations are often compared with experimental data from X-ray diffraction (XRD) to validate the computational model. For instance, the calculated bond lengths and angles of 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione were found to be in good agreement with XRD studies. kahedu.edu.in Such analyses confirm that the ten atoms of the quinazoline (B50416) ring are essentially planar, a key structural feature influencing its biological activity. kahedu.edu.in

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO) Investigations

The electronic properties of a molecule are crucial for its reactivity and interactions. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding charge transfer within a molecule. kahedu.edu.in The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.netsapub.org

For quinazoline-2,4-dione analogues, DFT calculations are used to determine the energies and shapes of these frontier orbitals. researchgate.net Studies on various derivatives have shown that the distribution of the π-cloud in the LUMO is typically located on the quinazoline ring system. sapub.org

The HOMO and LUMO analysis helps in understanding how substituents affect the electronic properties. For example, in a series of quinazoline-4-one derivatives, it was observed that electron-donating groups slightly altered the energy gap, while electron-withdrawing substituents like nitro groups caused a significant decrease in the energy gap, indicating increased reactivity. researchgate.net The molecular electrostatic potential (MEP) is another useful descriptor derived from electronic structure calculations. It helps in identifying sites for electrophilic and nucleophilic attacks and understanding hydrogen bonding interactions. kahedu.edu.in For a substituted quinazoline-2,4-dione, MEP analysis revealed that the negative charge is concentrated around the carbonyl groups, while the positive region is located over the phenyl ring and NH group, providing insights into potential intermolecular interactions. kahedu.edu.in

Structure-Activity Relationship (SAR) Elucidation using Computational Methods

Specific Influence of the Methoxy (B1213986) Group on the SAR of 3-Substituted Quinazoline-2,4-diones

The introduction of a methoxy (-OCH3) group at various positions of the 3-substituted quinazoline-2,4-dione scaffold has been a strategic approach in medicinal chemistry to modulate the pharmacological activity of this class of compounds. The methoxy group, with its electron-donating and lipophilic characteristics, can significantly influence the structure-activity relationship (SAR) by altering the molecule's electronic properties, conformation, and interactions with biological targets.

Impact on Antibacterial Activity

In the context of antibacterial agents, the positioning of the methoxy group is a critical determinant of activity. Studies on 4(3H)-quinazolinone derivatives have shown that while a hydroxyl group at the meta position of a phenyl ring at position 3 is favored, replacing it with a methoxy group is not well-tolerated, suggesting that a hydrogen-bond donor is preferred over an acceptor at this position for antibacterial efficacy against organisms like Staphylococcus aureus. acs.org However, in other instances, the substitution of a hydroxyl group with a methoxy group has been shown to restore antibacterial activity, indicating that hydrogen-bond acceptors might be permissible under certain structural contexts. acs.org

Furthermore, research on other quinazoline derivatives has highlighted that compounds with methoxy-substituted phenyl rings can exhibit enhanced antibacterial profiles compared to those with other electron-donating or withdrawing groups. nih.gov This suggests that the electronic influence of the methoxy group can be beneficial for antibacterial action. The presence of a methoxy group has been associated with good antimicrobial activity in several Schiff base and azetidinone derivatives of quinazolin-4(3H)-one. nih.gov

A series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones were synthesized and evaluated for their ability to lower the ratio of the antimicrobial minimum inhibitory concentration (MIC) in gyrase resistance mutants to that in the wild type Escherichia coli. researchgate.net This indicates the potential of the 8-methoxy substitution in overcoming certain mechanisms of bacterial resistance. researchgate.net

Influence on Anticancer and Cytotoxic Activity

The influence of the methoxy group on the anticancer properties of quinazoline-2,4-diones is also position-dependent. In a series of 2-styrylquinazolin-4(3H)-ones, the variation in the position of the methoxy substituent on the styryl ring from ortho to meta to para resulted in a corresponding decrease in cytotoxicity and tubulin polymerization inhibition. rsc.org Specifically, the 2-(2-methoxystyryl) and 2-(3-methoxystyryl) analogues exhibited sub-micromolar growth inhibition, while the 2-(4-methoxystyryl) analogue was the least active in this series. rsc.org This highlights the sensitivity of the colchicine (B1669291) binding pocket of tubulin to the placement of the methoxy group. rsc.org

Studies on COX-2 inhibitory potency revealed that quinazolinone Schiff's bases with 6- and 7-dimethoxy substitutions displayed significant inhibitory efficiencies. mdpi.com The introduction of electron-donating groups like methoxy at the 3- and 4-positions of the aryl moiety generally enhanced the inhibition efficiency. mdpi.com

Table of Compounds and Activities

The following table summarizes the influence of the methoxy group on the biological activity of selected 3-substituted quinazoline-2,4-dione analogues and related quinazolinone derivatives.

Table of Mentioned Compounds

Structural Modification and Derivatization Strategies for Quinazoline 2,4 Dione Scaffolds

Modification at the N1 and N3 Positions of the Quinazoline-2,4-dione Ring System

The nitrogen atoms at the N1 and N3 positions of the quinazoline-2,4-dione ring are key sites for chemical modification, allowing for the introduction of a variety of substituents to modulate the molecule's properties. nih.govnih.gov The synthesis of N1 and N3 substituted quinazoline-2,4-diones can be achieved through several methods, including the reaction of isatoic anhydride (B1165640) with amines or isocyanates. researchgate.netresearchgate.netjst.go.jp

A common strategy involves N-alkylation of the quinazoline-2,4(1H,3H)-dione core. For instance, reaction with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate can introduce an acetate (B1210297) group at the N1 and N3 positions. nih.gov This can then be further modified, for example, through hydrazinolysis to form acetohydrazide derivatives, which serve as versatile intermediates for introducing other functionalities. nih.govnih.gov

The introduction of a methoxy (B1213986) group at the N3 position, as seen in the subject compound 3-methoxy-1H-quinazoline-2,4-dione , is a specific modification that can significantly influence the molecule's biological profile. While direct synthesis of this compound is less commonly detailed, the synthesis of N-substituted 3-hydroxy-quinazoline-2,4(1H,3H)-diones provides a potential route. These compounds can be synthesized from the corresponding 2-aminobenzoic acids and subsequently N-alkylated. researchgate.net

Table 1: Examples of N1 and N3 Substituted Quinazoline-2,4-dione Derivatives
Compound NameN1-SubstituentN3-SubstituentReference
1-methyl-3-(2'-phenylethyl)-1H,3H-quinazoline-2,4-dioneMethyl2'-Phenylethyl mdpi.com
1-methyl-3-[2'-(4'-methoxy-phenyl)ethyl]-lH,3H-quinazoline-2,4-dioneMethyl2'-(4'-methoxyphenyl)ethyl mdpi.com
2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide)-CH₂CONHNH₂-CH₂CONHNH₂ nih.gov
3-phenylquinazolin-2,4(1H,3H)-dioneHPhenyl nih.gov

Substitution Patterns on the Fused Phenyl Ring (C5, C6, C7, C8) and Their Impact on Properties

For example, the introduction of a methoxy group at the C8 position has been explored in the context of developing novel antibacterial agents. researchgate.net A series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones were synthesized and evaluated for their antibacterial activity. researchgate.net The presence of the C8-methoxy group, in combination with other substitutions at N1 and C7, was found to be a key feature for potent activity. researchgate.net

In another study, the substitution of a phenyl furan (B31954) group at the C7 position of 3-hydroxy-quinazoline-2,4(1H,3H)-dione derivatives led to potent anti-HCV activity. researchgate.net This highlights the importance of exploring diverse and complex substituents on the fused phenyl ring to discover new bioactive compounds. The regioisomeric effect of substituents can also be significant; for instance, a p-carboxyl group on a phenyl ring attached to the quinazoline (B50416) scaffold showed higher cytotoxic activity than the corresponding m-carboxyl group. nih.gov

Incorporation of Diverse Heterocyclic Moieties (e.g., Triazole, Pyrazole, Oxazole (B20620), Pyrrolidine)

The incorporation of various heterocyclic rings onto the quinazoline-2,4-dione scaffold is a widely used strategy to enhance biological activity and create hybrid molecules with novel properties. nih.govnih.gov These heterocyclic moieties can be attached at different positions, most commonly at N1 and N3.

Several studies have demonstrated the successful integration of heterocycles such as triazole, oxadiazole, thiadiazole, and oxazole at the N1 and N3 positions, leading to compounds with significant antimicrobial activity. nih.gov For instance, a compound with triazole moieties at both the N1 and N3 positions of the quinazoline-2,4-dione backbone showed notable activity against Escherichia coli. nih.gov Similarly, the incorporation of oxadiazole and thiadiazole moieties resulted in compounds with activity against Staphylococcus aureus and Candida albicans. nih.gov

Other heterocyclic systems like pyrrolidine-2,5-dione, pyrazole, and oxadiazole have also been successfully incorporated, enhancing the antibacterial efficacy of the parent quinazoline-2,4-dione. nih.gov The synthesis of these hybrid molecules often involves using a versatile precursor like 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide), which can be cyclized with appropriate reagents to form the desired heterocyclic rings. nih.gov A 1-thioxo-2,4-dihydro- nih.govnih.govnih.govtriazolo[4,3-a]quinazolin-5(1H)-one scaffold has been identified as an efficient inhibitor of the Plk1 PBD. nih.gov

Table 2: Examples of Quinazoline-2,4-diones with Incorporated Heterocyclic Moieties
Base ScaffoldIncorporated HeterocyclePosition of IncorporationReference
Quinazoline-2,4-dioneTriazoleN1 and N3 nih.gov
Quinazoline-2,4-dioneOxadiazoleN1 and N3 nih.gov
Quinazoline-2,4-dioneThiazoleNot Specified frontiersin.org
Quinazoline-2,4-dionePyrrolidine (B122466)C7 rsc.org
Quinazoline-2,4-dionePyrazoleNot Specified nih.gov
Quinazoline-2,4-dioneOxazoleNot Specified frontiersin.org

Dimerization and Molecular Hybridization Approaches for Modulating Chemical Biology Profiles

Dimerization and molecular hybridization are advanced strategies aimed at creating molecules with enhanced affinity, selectivity, or novel mechanisms of action. frontiersin.org This approach involves linking two or more pharmacophores, which can be identical (dimerization) or different (hybridization).

The molecular hybridization of the quinazoline-2,4-dione scaffold with other bioactive moieties has been shown to be a fruitful strategy. nih.gov For example, hybrid molecules combining quinazoline-2,4-dione with azocine, a class of eight-membered nitrogen heterocycles, have been synthesized and shown to possess potent antibacterial activity. nih.gov This approach leverages the biological activities of both scaffolds to create a new chemical entity with potentially synergistic effects.

Another example is the synthesis of hybrid molecules bearing acetyl/amide bridged-nitrogen heterocyclic moieties such as azetidinone, pyrrole, and thiazolidine. frontiersin.org These hybrid compounds have been explored for their potential as antimalarial agents. The core idea is that combining two different biologically active moieties can lead to compounds with improved pharmacological profiles. frontiersin.org

Systemic Analysis of Specific Substituents, including Methoxy Groups, on Molecular Properties and Receptor Interactions

The systematic analysis of how specific substituents, such as methoxy groups, affect the properties of the quinazoline-2,4-dione scaffold is crucial for rational drug design. Methoxy groups can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profile.

The position of the methoxy group is critical. For instance, a 2-methoxyphenyl substitution on a quinazoline scaffold, combined with a basic side chain, resulted in a compound with remarkable antiproliferative activity against a majority of tested cancer cell lines. nih.gov In another study, the presence of a methoxy group on a phenyl ring at the 2-position of a quinazolin-4(3H)-one, along with a hydroxyl group, was found to be important for antioxidant activity. nih.govmdpi.com

The presence of a methoxy group can also influence receptor interactions. In the context of dual VEGFR-2/c-Met tyrosine kinase inhibitors, the design of quinazoline-2,4-dione derivatives often includes various substituted phenyl rings to occupy the allosteric pocket of the kinases. nih.gov While not explicitly a methoxy group, the electronic and steric effects of such substituents are key to achieving high-affinity binding. Docking studies have shown that the α-oxo moiety in the quinazoline ring can form a crucial hydrogen bond with a methionine residue in the adenine (B156593) region of the c-Met tyrosine kinase. nih.gov

Mechanistic Insights into Biological Activities of Quinazoline 2,4 Dione Derivatives Excluding Clinical Data, Dosage, Safety, and Adverse Effects

Mechanisms of DNA Gyrase and Topoisomerase Inhibition

Quinazoline-2,4-dione derivatives have been identified as inhibitors of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.net These enzymes are crucial for bacterial DNA replication, repair, and decatenation, making them attractive targets for antibacterial agents. researchgate.net

The inhibitory action of these compounds involves targeting the enzyme-DNA complex. nih.gov Specifically, they are designed to interfere with the ATPase function of the GyrB or ParE subunits of DNA gyrase and topoisomerase IV, respectively. researchgate.net This disruption of the enzymes' catalytic cycle prevents the necessary topological changes in DNA required for bacterial cell division and survival. researchgate.net

It has been observed that modifications to the quinazoline-2,4-dione structure, such as the introduction of a 3-amino group and specific C-7 ring structures, can enhance activity against gyrase mutants. nih.gov This suggests that these derivatives may have a different binding mode or are less susceptible to common resistance mutations compared to traditional fluoroquinolones. nih.gov

Tyrosine Kinase (TK) Inhibition Mechanisms (e.g., c-Met, VEGFR-2)

Quinazoline-2,4-dione derivatives have been extensively investigated as inhibitors of tyrosine kinases (TKs), which are critical regulators of cellular processes and are often dysregulated in cancer. mdpi.com The primary mechanism of action for these compounds is the competitive inhibition of ATP binding to the kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling pathways. mdpi.com

Many quinazoline-based TK inhibitors, including those with the 2,4-dione scaffold, are designed to target the ATP-binding pocket of kinases like c-Met and VEGFR-2. mdpi.comnih.gov The quinazoline (B50416) ring system typically orients along the peptide strand that connects the two domains of the protein, while other substituents project into hydrophobic pockets within the protein's interior. mdpi.com

Elucidation of Inhibitory Binding Modes within Tyrosine Kinase Active Sites

The binding of quinazoline-2,4-dione derivatives within the active sites of c-Met and VEGFR-2 involves specific molecular interactions. The heterocyclic ring of the quinazoline scaffold often forms hydrogen bonds with key residues in the hinge region of the kinase. nih.gov For example, in c-Met, hydrogen bonding with Met1160 has been observed, while in VEGFR-2, interactions with Cys919 are common. nih.gov

Molecular docking studies have further illuminated these binding modes. For instance, certain 3-substituted quinazoline-2,4-dione derivatives designed as dual c-Met/VEGFR-2 inhibitors showed hydrogen bonding with the highly conserved residue Asp1222 in the hinge-binding region of c-Met. nih.gov In the VEGFR-2 active site, these compounds formed hydrogen bonds with Asp1046 and Glu885. nih.gov The α-oxo moiety of the quinazoline ring has also been implicated in forming hydrogen bonds, for example, with Met1160 in the adenine (B156593) region of c-Met. nih.gov

The table below summarizes the inhibitory activities of selected quinazoline-2,4-dione derivatives against c-Met and VEGFR-2.

Compoundc-Met IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)
2c 0.0840.052
4b 0.0630.035
4e 0.0710.069
Cabozantinib (B823) (Control) 0.0040.002
Data sourced from a study on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. nih.gov

Rational Design Principles for Dual Kinase Inhibition

The development of dual inhibitors targeting both c-Met and VEGFR-2 is a strategic approach to overcome therapeutic resistance. nih.gov The rational design of such inhibitors based on the quinazoline-2,4-dione scaffold involves incorporating specific pharmacophoric features. These typically include a heterocyclic core (the quinazoline-2,4-dione), a linker, a hydrogen bond donating/accepting domain, and a hydrophobic tail. nih.gov

For instance, the dual inhibitory activity of cabozantinib is attributed to a longer hydrogen bond domain compared to single-target inhibitors. nih.gov By mimicking this, researchers have designed novel quinazoline-2,4-dione derivatives with moieties like N-acylthiourea to serve as the hydrogen bond domain. nih.gov The quinazolin-2,4(1H,3H)-dione ring is chosen to occupy the adenine pocket of the kinases. nih.gov

Metal Ion Chelation Mechanisms and their Biological Relevance (e.g., HCV NS5B Polymerase Modulation)

Certain 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives have been designed as metal ion chelators with potent antiviral activity, particularly against the Hepatitis C virus (HCV). nih.govnih.gov The mechanism of action involves the modulation of the HCV non-structural protein 5B (NS5B) polymerase, an RNA-dependent RNA polymerase essential for viral replication. nih.govnih.gov

The active site of NS5B contains two magnesium ions (Mg²⁺) that are crucial for its catalytic activity. nih.gov These ions form a chelating complex with conserved amino acid residues, stabilizing the active site structure. nih.gov The 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives are thought to exert their inhibitory effect by chelating these essential Mg²⁺ ions within the catalytic center of NS5B. nih.govnih.gov This disrupts the normal function of the enzyme and inhibits viral replication. nih.govnih.gov

Experimental evidence from thermal shift assays has shown that these compounds can increase the melting temperature of the NS5B protein, indicating direct binding. nih.govnih.gov Furthermore, ultraviolet-visible (UV-Vis) spectrophotometry has confirmed the ability of these derivatives to bind with Mg²⁺. nih.govnih.gov

The table below shows the anti-HCV activity of representative 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives.

CompoundEC₅₀ (µM)
21h < 10
21k < 10
21t 2.0
Ribavirin (Control) > 10
Data sourced from a study on 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives as metal ion chelators with anti-HCV activities. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition Mechanisms

Quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. rsc.orgnih.gov PARP enzymes play a critical role in DNA repair and maintaining genomic stability. researchgate.net

The mechanism of PARP inhibition by these compounds involves competing with the substrate nicotinamide (B372718) adenine dinucleotide (NAD⁺) for the catalytic domain of the enzyme. By binding to the active site, the quinazoline-2,4-dione derivatives prevent the synthesis of poly(ADP-ribose) chains, a process crucial for the recruitment of DNA repair proteins to sites of DNA damage. researchgate.net

Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety have shown potent inhibition of PARP-1 and PARP-2 at nanomolar and sub-micromolar concentrations, respectively. rsc.org Co-crystal structures of these inhibitors complexed with PARP-1 have revealed a unique binding mode, providing a structural basis for their inhibitory activity and a platform for further optimization. rsc.org Some derivatives have also demonstrated selectivity for PARP-2 over PARP-1. nih.gov

The table below presents the inhibitory concentrations of a selective PARP-2 inhibitor.

CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Selectivity (PARP-1/PARP-2)
11a 46711.540.6
Data sourced from a study on quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors. nih.gov

Molecular Mechanisms of Modulation for Other Biological Targets (e.g., Serotonin (B10506) Receptors, Alpha-Amylase, Alpha-Glucosidase)

The versatile quinazoline-2,4-dione scaffold has also been explored for its modulatory effects on other biological targets.

Alpha-Glucosidase Inhibition: Quinazolinone derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govnih.gov Inhibition of this enzyme can help in managing postprandial hyperglycemia. nih.gov Studies have shown that these derivatives can act as reversible, non-competitive inhibitors of α-glucosidase. nih.gov The inhibitory mechanism involves the formation of a complex between the inhibitor and the enzyme, leading to a static quenching of the enzyme's intrinsic fluorescence. nih.gov The interactions driving this binding can include hydrogen bonds, electrostatic forces, and hydrophobic interactions. nih.gov Molecular docking studies have helped to visualize the binding modes and explain the differences in activity between various derivatives. nih.gov

The table below shows the α-glucosidase inhibitory activity of selected quinazolinone derivatives.

Compoundα-Glucosidase IC₅₀ (µM)
CQ (2-(4-chlorophenyl)-quinazolin-4(3H)-one) 12.5
BQ (2-(4-bromophenyl)-quinazolin-4(3H)-one) 15.6
Data sourced from a study on the inhibitory mechanisms of quinazolinone derivatives on α-glucosidase. nih.gov

While the prompt specifically mentions serotonin receptors and alpha-amylase, the provided search results did not yield specific mechanistic insights for 3-methoxy-1H-quinazoline-2,4-dione or its close derivatives on these particular targets.

Mechanistic Basis of Antimicrobial Activity

Quinazoline-2,4-dione derivatives have emerged as a significant class of antimicrobial agents, exhibiting activity against a range of pathogenic microbes. Their mechanisms of action are multifaceted, targeting essential bacterial processes and, in some cases, neutralizing bacterial resistance strategies.

The primary antibacterial mechanism of many quinazoline-2,4-dione derivatives is the inhibition of bacterial DNA gyrase and DNA topoisomerase IV. bohrium.comnih.govmdpi.comnih.gov These enzymes are crucial for bacterial DNA replication, recombination, and repair, making them validated targets for antibacterial drugs like fluoroquinolones. By acting as fluoroquinolone-like inhibitors, these compounds disrupt the DNA synthesis process, ultimately leading to bacterial cell death. mdpi.comeco-vector.com This mode of action is effective against both Gram-positive and Gram-negative bacteria. bohrium.comnih.gov

For instance, a series of novel quinazoline-2,4(1H,3H)-dione derivatives were designed specifically to inhibit these enzymes to combat bacterial resistance. bohrium.comnih.gov Within this series, compounds featuring triazole moieties at the 1- and 3-positions of the quinazoline-2,4-dione core demonstrated notable activity. One such compound showed equipotent activity against Escherichia coli when compared to standard drugs. mdpi.com Another study highlighted a derivative, compound 3c, which formed hydrogen bonds and pi-H interactions with DNA gyrase, an observation consistent with its potent antimicrobial activity. rsc.org

In addition to direct enzyme inhibition, certain quinazoline derivatives have been designed to counteract multidrug resistance (MDR) in bacteria. nih.gov A key MDR mechanism is the action of efflux pumps, which are membrane proteins that expel antibiotics from the bacterial cell, preventing them from reaching their target. nih.gov Some quinazoline derivatives function as efflux pump inhibitors (EPIs). By blocking these pumps, they restore the efficacy of conventional antibiotics. For example, specific 6-nitroquinazolin-4(3H)-one derivatives, BG1189 and BG1190, were shown to enhance the activity of chloramphenicol (B1208) against several Gram-negative bacterial isolates, demonstrating their potential as chemosensitizers. nih.gov

Table 1: Selected Quinazoline-2,4-dione Derivatives and their Antibacterial Mechanisms

Compound/Derivative ClassProposed Mechanism of ActionTarget Organism(s)Source(s)
Fluoroquinolone-like quinazoline-2,4(1H,3H)-dionesInhibition of DNA gyrase and DNA topoisomerase IVGram-positive and Gram-negative bacteria bohrium.com, nih.gov, mdpi.com
Compound 3c (an acylthiourea derivative)Inhibition of DNA gyrase via hydrogen bonding and pi-H interactionsPathogenic bacteria rsc.org
BG1189 and BG1190 (6-nitroquinazolin-4(3H)-one derivatives)Efflux Pump Inhibition (EPI)Gram-negative bacteria nih.gov

The quinazoline-2,4-dione scaffold has also served as a foundation for the development of potent antiviral agents, particularly against DNA viruses like vaccinia and adenovirus. nih.govnih.gov A series of 3-hydroxy-6-(1,2,3-triazolyl)quinazoline-2,4(1H,3H)-diones, synthesized using 'click chemistry', were identified as specific inhibitors of these viruses. nih.govnih.gov

Within this series, compound 24b11 showed exceptional inhibitory activity against the vaccinia virus, with a half-maximal effective concentration (EC₅₀) of 1.7 μM. This potency is approximately 15 times greater than that of the reference antiviral drug, Cidofovir (EC₅₀ = 25 μM). nih.govnih.gov Another compound from the same family, 24b13 , was the most effective against adenovirus-2, exhibiting an EC₅₀ value of 6.2 μM, which was lower than all reference drugs used in the study. nih.govnih.gov Similarly, a (4-nitrophenyl)-substituted derivative, 36a , was found to be significantly more active against the vaccinia virus than cidofovir, while the 4-methoxy derivative 36b was potent against type 2 adenovirus. urfu.ru

While these studies clearly establish the inhibitory potential of these compounds, the precise molecular mechanisms underlying their antiviral action are still under investigation. The discovery of these novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia and adenovirus agents marks a significant step, and further research is needed to elucidate their exact viral targets and pathways. nih.govnih.gov

Table 2: Antiviral Activity of Selected 3-Hydroxy-quinazoline-2,4(1H,3H)-dione Derivatives

CompoundTarget VirusEC₅₀ (μM)Comparison to Reference Drug (Cidofovir)Source(s)
24b11 Vaccinia Virus1.7~15-fold more potent nih.gov, nih.gov
24b13 Adenovirus-26.2More potent than reference drugs nih.gov, nih.gov
36a ((4-Nitrophenyl)-substituted)Vaccinia VirusNot specifiedOutperforms Cidofovir urfu.ru
36b (4-Methoxy derivative)Adenovirus Type 2Not specifiedPotent activity urfu.ru

Proposed Mechanisms of Action for Antiproliferative Activity, focusing on cellular and molecular pathways

The antiproliferative properties of quinazoline-2,4-dione derivatives are attributed to their ability to modulate key cellular signaling pathways that are often dysregulated in cancer. mdpi.com These compounds interfere with cancer cell growth and survival through several distinct mechanisms.

A primary mechanism is the inhibition of tyrosine kinases . mdpi.com Specifically, many derivatives target the Epidermal Growth Factor Receptor (EGFR), a kinase that plays a central role in cell growth and proliferation. nih.govmdpi.com By blocking the ATP-binding site of EGFR, these compounds halt the signaling cascades that drive tumorigenesis. researchgate.net Some hybrids of quinazolin-4-one have also been developed as dual inhibitors of EGFR and another key oncogene, BRAF , including its V600E mutant form. nih.govmdpi.comnih.gov

Another significant antiproliferative mechanism is the induction of apoptosis , or programmed cell death. mdpi.com Certain quinazolin-4-one/chalcone hybrids have been shown to trigger apoptosis, with the most active compounds causing cell cycle arrest, for instance, at the G0/G1 and S phases. nih.gov This process is often mediated by the activation of key executioner proteins like caspase-3 and caspase-8 and by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.com

Furthermore, some quinazoline-2,4(1H,3H)-dione derivatives function as potent inhibitors of poly(ADP-ribose) polymerase (PARP-1/2) . rsc.org PARP enzymes are critical for DNA repair, and their inhibition can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair defects. One such inhibitor, compound 11 , was shown to strongly enhance the cytotoxicity of the chemotherapy agent temozolomide (B1682018) in a xenograft tumor model. rsc.org

Finally, some quinazoline analogues have been found to inhibit tubulin polymerization . mdpi.com Tubulin is the building block of microtubules, which are essential for cell division. By disrupting microtubule formation, these compounds can arrest the cell cycle and inhibit cancer cell proliferation.

Table 3: Summary of Antiproliferative Mechanisms of Quinazoline-2,4-dione Derivatives

Mechanism of ActionMolecular Target(s)/Pathway(s)Cellular OutcomeSource(s)
Kinase InhibitionEGFR, BRAF (including BRAFV600E), SrcInhibition of cell growth and proliferation mdpi.com, researchgate.net, nih.gov, nih.gov, mdpi.com
Induction of ApoptosisCaspase-3, Caspase-8, Bax/Bcl-2 regulationProgrammed cell death, Cell cycle arrest (G0/G1, S, G2/M) mdpi.com, nih.gov, mdpi.com
PARP InhibitionPARP-1, PARP-2Accumulation of DNA damage, potentiation of chemotherapy rsc.org
Tubulin Polymerization InhibitionTubulinDisruption of microtubule formation, cell cycle arrest mdpi.com

Advanced Analytical Techniques in Characterization and Mechanistic Studies

Spectroscopic Methodologies for Comprehensive Structural Confirmation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS))

The structural elucidation of 3-methoxy-1H-quinazoline-2,4-dione is unequivocally established through the combined application of NMR, IR, and MS. These techniques provide complementary information about the molecule's atomic connectivity, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the carbon-hydrogen framework. While specific spectral data for this compound is available, the analysis of related quinazoline-2,4(1H,3H)-dione derivatives further informs the structural confirmation. nih.gov For the parent compound, quinazoline-2,4(1H,3H)-dione, ¹H NMR spectra typically show signals for the four aromatic protons on the benzene (B151609) ring and the two N-H protons. rsc.org In the case of the 3-methoxy derivative, the appearance of a singlet signal corresponding to the methoxy (B1213986) group protons (-OCH₃) is a key diagnostic feature, alongside the disappearance of the N3-H proton signal. nih.gov ¹³C NMR spectroscopy complements this by identifying all unique carbon atoms, including the two carbonyl carbons (C2 and C4), the aromatic carbons, and the methoxy carbon. rsc.org

Infrared (IR) Spectroscopy is employed to identify the characteristic functional groups present in the molecule. The IR spectrum of a quinazoline-dione scaffold is distinguished by strong absorption bands corresponding to the carbonyl (C=O) groups. rsc.orgacs.org For this compound, characteristic peaks for C=O stretching are expected, typically in the region of 1650-1750 cm⁻¹. The spectrum also shows bands for N-H stretching of the N1-H group, C-H stretching of the aromatic ring, and C-O stretching of the methoxy group. rsc.orgnih.gov The analysis is often performed using a potassium bromide (KBr) wafer technique. nih.gov

Mass Spectrometry (MS) provides the exact molecular weight and fragmentation pattern, confirming the elemental composition. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous calculation of the molecular formula (C₉H₈N₂O₃). nih.govguidechem.com The measured monoisotopic mass of 192.05349212 Da is consistent with the calculated value. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, providing information on both the retention time and the mass spectrum of the compound. nih.gov

Technique Key Findings for this compound and Related Compounds
¹H NMR Presence of a singlet for the -OCH₃ group; four signals in the aromatic region; one N-H proton signal. rsc.orgnih.gov
¹³C NMR Signals for two distinct carbonyl carbons; aromatic carbons; a characteristic signal for the methoxy carbon. rsc.org
IR (KBr) Strong C=O stretching absorptions; N-H stretching band; C-O stretching from the methoxy group. rsc.orgnih.gov
MS Molecular Ion Peak (M⁺) confirming the molecular weight (192.17 g/mol ); fragmentation pattern consistent with the quinazoline-dione structure. nih.govguidechem.com

X-ray Crystallography for Solid-State Structure Determination and Elucidation of Molecular Conformations

While a specific crystal structure for this compound has not been detailed in the reviewed literature, extensive crystallographic data for the parent compound, quinazoline-2,4(1H,3H)-dione, offers significant insight into the expected solid-state conformation. nih.govresearchgate.net

X-ray crystallography on quinazoline-2,4(1H,3H)-dione reveals a monoclinic crystal system with the space group P2₁/c. nih.govresearchgate.net The molecule itself is nearly planar. The crystal packing is dominated by a network of intermolecular hydrogen bonds. Specifically, N-H···O hydrogen bonds form centrosymmetric dimers between adjacent molecules. nih.govresearchgate.net These dimers are further connected into a two-dimensional sheet structure. nih.gov Weak π–π stacking interactions between the aromatic rings of adjacent molecules, with a centroid–centroid distance of 3.863 Å, also contribute to the stability of the crystal lattice. nih.govresearchgate.net

For this compound, the substitution of the hydrogen at the N3 position with a methoxy group would preclude the formation of the specific N3-H···O hydrogen bonds seen in the parent structure. This would likely lead to a different crystal packing arrangement. The conformation of the methoxy group relative to the quinazoline (B50416) ring system would be a key feature, influencing steric interactions and potential weak C-H···O hydrogen bonds. Studies on other complex quinazolinone derivatives show that the molecule can adopt either an extended or a folded conformation, depending on the nature and flexibility of its substituents. nih.gov

Crystallographic Parameter Data for Quinazoline-2,4(1H,3H)-dione (Parent Compound) nih.gov
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.891 Å, b = 5.281 Å, c = 12.701 Å, β = 99.61°
Volume 720.2 ų
Key Interactions Intermolecular N-H···O hydrogen bonds, π–π stacking

Spectrophotometric Assays for Quantitative Ligand-Target Binding Studies (e.g., UV-Vis Spectrophotometry, Thermal Shift Assays)

Spectrophotometric techniques are valuable for investigating the interactions of quinazoline-dione derivatives with biological macromolecules. UV-Vis spectrophotometry is a fundamental tool for basic characterization and quantitative analysis. The parent compound, quinazoline-2,4(1H,3H)-dione, exhibits a maximum absorption (λ-max) at 217 nm in ethanol, which is characteristic of its chromophoric system. vwr.com

More advanced applications include thermal denaturation studies to assess binding. For instance, UV-monitored thermal denaturation measurements have been used to evaluate the ability of oligonucleotides incorporating a quinazoline-2,4-dione moiety to form stable triplex structures with target DNA. nih.gov In such an assay, the change in UV absorbance is monitored as the temperature is increased. The melting temperature (Tm), at which 50% of the complex is denatured, provides a measure of its stability. A higher Tm in the presence of the ligand (the quinazoline-dione derivative) compared to the control indicates a stabilizing interaction. This type of thermal shift assay is a powerful method for quantitatively studying ligand-target binding. nih.gov

Advanced Chromatography Techniques for Purity Assessment and Reaction Monitoring

Chromatography is indispensable in the synthesis and analysis of this compound, serving both to monitor the progress of chemical reactions and to assess the purity of the final product.

Reaction Monitoring: Thin-Layer Chromatography (TLC) is frequently used as a rapid and simple method to follow the conversion of reactants to products during synthesis. nih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can qualitatively track the formation of the desired quinazoline-dione and the disappearance of reactants. For purification of the crude product, column chromatography is a standard preparative technique. semanticscholar.orgprepchem.com

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the synthesized compound with high accuracy. vwr.com Purity levels are typically reported as a percentage based on the area of the product peak relative to the total area of all peaks in the chromatogram. The availability of documentation for techniques like HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) for the parent compound underscores their importance in the rigorous characterization of this chemical class. bldpharm.com

Current Challenges and Future Research Directions

Development of Novel, Sustainable, and Highly Efficient Synthetic Methodologies for Quinazoline-2,4-diones

The synthesis of quinazoline-2,4-diones has been an active area of research, with numerous methods developed to improve efficiency and sustainability. researchgate.netresearchgate.netfrontiersin.org Traditional methods often involve harsh reaction conditions, toxic reagents, and complex multi-step procedures, which present limitations such as the use of expensive catalysts and the generation of undesirable side products. researchgate.net Consequently, there is a significant push towards the development of more efficient and environmentally friendly protocols. researchgate.net

Recent advancements have focused on green chemistry principles, including the use of renewable feedstocks, non-toxic solvents, and energy-efficient techniques to minimize the ecological impact. magnusconferences.commdpi.com For instance, a catalyst-free synthesis of quinazoline-2,4-diones from CO2 and 2-aminobenzonitriles in water has been reported, offering a green and simple route with excellent yields. rsc.org Another efficient method involves the use of a 1-methylhydantoin (B147300) anion-functionalized ionic liquid to catalyze the reaction of CO2 with 2-aminobenzonitrile (B23959) at atmospheric pressure, achieving a high yield without the need for other solvents or metal catalysts. acs.orgacs.org

Solid-phase synthesis has also emerged as a practical tool for the rapid derivatization of quinazoline-2,4-diones, enabling the efficient generation of compound libraries for biological screening. benthamscience.com Furthermore, novel one-pot, multi-component reactions are being explored to streamline the synthesis process, reduce waste, and improve atom economy. frontiersin.orgnih.gov These modern approaches, including microwave-assisted synthesis and the use of eco-friendly catalysts, are pivotal in overcoming the limitations of conventional methods. frontiersin.orgmagnusconferences.com

Table 1: Comparison of Synthetic Methodologies for Quinazoline-2,4-diones

MethodologyKey FeaturesAdvantagesChallenges
Conventional Synthesis Multi-step reactions, use of traditional reagents and catalysts. researchgate.netWell-established procedures.Harsh conditions, toxic reagents, low yields, side products. researchgate.net
Green Synthesis (Water-based) Uses water as a solvent, catalyst-free. rsc.orgEnvironmentally friendly, simple, high yields. rsc.orgLimited to specific substrates.
Ionic Liquid Catalysis Utilizes functionalized ionic liquids as catalysts. acs.orgacs.orgHigh efficiency, atmospheric pressure, solvent- and metal-free. acs.orgacs.orgCost and recyclability of ionic liquids. acs.org
Solid-Phase Synthesis Compounds are synthesized on a solid support. benthamscience.comRapid derivatization, efficient library generation. benthamscience.comCleavage from the resin can be challenging.
One-Pot Multi-Component Reactions Multiple reactions occur in a single flask. nih.govrsc.orgTime- and resource-efficient, reduced waste. nih.govOptimization of reaction conditions can be complex.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions. magnusconferences.comFaster reaction times, higher yields. magnusconferences.comSpecialized equipment required.

Refined Understanding and Predictive Modeling of Structure-Activity Relationships for Targeted Design

A critical aspect of developing novel therapeutic agents is understanding the relationship between a molecule's structure and its biological activity (SAR). nih.govacs.org For quinazoline-2,4-dione derivatives, SAR studies have revealed key structural features that influence their efficacy. nih.gov For instance, substitutions at the N-1 and N-3 positions of the quinazoline (B50416) ring have been shown to significantly impact antibacterial activity. nih.gov

Predictive modeling, particularly quantitative structure-activity relationship (QSAR) studies, plays a crucial role in the rational design of new derivatives. nih.govnih.gov Both 2D and 3D-QSAR models have been successfully employed to correlate the physicochemical properties of quinazoline-2,4-dione derivatives with their biological activities. nih.govnih.gov These models help in identifying key structural requirements for enhanced potency. For example, studies on HPPD inhibitors suggested that bulky substitutions at the R4 position and the presence of hydrogen-bond acceptor groups are crucial for high bioactivity. nih.gov

The integration of computational tools allows for the in silico design and prediction of the anticancer potential of novel quinazoline derivatives, significantly reducing the time and cost associated with traditional drug discovery. nih.gov By establishing a correlation between calculated molecular properties and experimentally determined biological activities, researchers can prioritize the synthesis of compounds with the highest probability of success. nih.gov

Exploration of Undescribed Biological Mechanisms and Identification of Novel Molecular Targets for Quinazoline-2,4-dione Derivatives

Quinazoline-2,4-dione and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net While some mechanisms of action are known, such as the inhibition of bacterial gyrase and DNA topoisomerase IV, many of the underlying biological pathways remain to be fully elucidated. nih.gov

Future research will focus on exploring these undescribed biological mechanisms to identify novel molecular targets. For example, some derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP-1/2), a key enzyme in DNA repair, highlighting their potential as anticancer agents. rsc.org The discovery of such novel targets opens up new avenues for therapeutic intervention. nih.gov

Molecular docking studies are instrumental in this exploration, providing insights into the binding modes of quinazoline-2,4-dione derivatives with various biological targets. nih.govnih.gov These computational techniques can predict the interactions between a ligand and a protein at the atomic level, guiding the design of more specific and potent inhibitors. rsc.orgrsc.org The identification of novel targets and a deeper understanding of the mechanisms of action will be crucial for the development of the next generation of quinazoline-based drugs. nih.gov

Advanced Applications of Computational Methods in Rational Drug Design and Discovery Pipelines

Computational methods have become indispensable in modern drug discovery, accelerating the process from hit identification to lead optimization. nih.govresearchgate.net For quinazoline-2,4-dione derivatives, a variety of computational techniques, including molecular docking, molecular dynamics simulations, and quantum mechanics calculations, are being employed to predict biological activities and optimize structures. nih.govresearchgate.net

Molecular docking, for instance, has been used to study the binding interactions of quinazoline-2,4-dione derivatives with various enzymes, such as DNA gyrase and EGFR kinase, providing a rationale for their observed biological activities. rsc.orgnih.gov Molecular dynamics simulations further refine these models by providing insights into the dynamic behavior of the ligand-protein complex over time. nih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical computational tool that helps in the early assessment of the drug-likeness and pharmacokinetic properties of new compounds. nih.govrsc.orgnih.gov By identifying potential liabilities early in the discovery process, researchers can focus their efforts on candidates with a higher probability of success in clinical trials. The integration of these advanced computational methods into the drug discovery pipeline is essential for the efficient and rational design of novel quinazoline-2,4-dione-based therapeutics. nih.govresearchgate.net

Enhanced Integration of Green Chemistry Principles into the Entire Research and Development Lifecycle of Quinazoline-2,4-diones

The principles of green chemistry are increasingly being integrated into the pharmaceutical industry to minimize the environmental impact of drug development. magnusconferences.comdntb.gov.ua For quinazoline-2,4-diones, this involves adopting sustainable practices throughout the entire research and development lifecycle, from synthesis to final product. magnusconferences.commdpi.com

The development of green synthetic methods, as discussed in section 8.1, is a cornerstone of this approach. rsc.orgacs.org This includes the use of environmentally benign solvents like water and eucalyptol, the development of catalyst-free reactions, and the utilization of energy-efficient technologies such as microwave synthesis. magnusconferences.comrsc.orgnih.gov The goal is to reduce hazardous waste, lower energy consumption, and improve cost-effectiveness. magnusconferences.com

Beyond synthesis, green chemistry principles can be applied to other stages of drug development, such as purification and analysis. The use of sustainable materials and the reduction of solvent use in chromatography are examples of how the environmental footprint can be minimized. nih.gov By embracing a holistic green chemistry approach, the research and development of quinazoline-2,4-diones can become more sustainable and environmentally responsible. mdpi.comdntb.gov.ua

Q & A

Q. Basic Characterization Protocol

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to assign proton and carbon environments. For example, the methoxy group typically appears as a singlet at ~3.8–4.0 ppm in 1H^1H-NMR .
  • Elemental Analysis : Verify purity by comparing experimental and theoretical C, H, N, and S content (tolerance ±0.4%) .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, N-H stretches for the quinazoline ring) .

Advanced Tools : X-ray crystallography for absolute configuration determination, particularly for resolving stereochemical ambiguities .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic Safety Guidelines

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., HBr in glacial acetic acid) .
  • First Aid : In case of exposure, rinse affected areas with water and seek medical attention. Provide safety data sheets (SDS) to medical personnel .

How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of quinazoline-2,4-dione derivatives?

Q. Advanced SAR Strategy

  • Substituent Variation : Systematically modify substituents at positions 3, 6, and 7. For example:
    • Electron-withdrawing groups (e.g., -CF3_3, -NO2_2) at position 6 enhance HPPD inhibitory activity .
    • Methoxy groups improve solubility and bioavailability compared to hydroxyl analogs .
  • Bioactivity Assays : Test derivatives against target enzymes (e.g., HPPD for herbicides) or receptors (e.g., COX-2 for anti-inflammatory activity) using in vitro enzyme inhibition assays .
  • Data Correlation : Use regression models to link substituent electronic parameters (Hammett constants) with activity trends .

What computational approaches are used to predict the electronic properties and binding interactions of this compound derivatives?

Q. Advanced Computational Methods

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For ferrocenyl-quinazolinones, DFT accurately reproduces experimental redox potentials .
  • Molecular Docking : Simulate binding poses with target proteins (e.g., HPPD active site). Docking studies for arylidene-chromenediones reveal key π-π stacking and hydrogen-bonding interactions .
  • MD Simulations : Assess stability of ligand-protein complexes over time to prioritize derivatives for synthesis .

How should researchers address contradictions in biological activity data across different quinazoline-2,4-dione derivatives?

Q. Advanced Data Reconciliation

  • Systematic Variation : Control variables such as substituent position, steric effects, and assay conditions. For example, -CF3_3 at position 6 may enhance HPPD inhibition but reduce solubility, leading to conflicting in vitro vs. in vivo results .
  • Orthogonal Assays : Validate activity using multiple methods (e.g., enzymatic inhibition, cell-based assays). Inconsistent COX-2 inhibition data for anti-inflammatory derivatives may arise from off-target effects, requiring selectivity profiling .
  • Meta-Analysis : Compare results across published studies while accounting for differences in experimental protocols (e.g., solvent, pH) .

What in vitro and in vivo models are appropriate for evaluating the bioactivity of this compound derivatives?

Q. Advanced Bioassay Design

  • In Vitro Models :
    • Enzyme Inhibition : HPPD (herbicidal activity), COX-2 (anti-inflammatory), or GABA receptors (anticonvulsant) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) to screen for anticancer potential .
  • In Vivo Models :
    • Rodent Pain Models : Tail-flick or carrageenan-induced edema tests for analgesic/anti-inflammatory activity .
    • Herbicidal Efficacy : Greenhouse trials on target weeds (e.g., Amaranthus retroflexus) to assess HPPD inhibition in planta .

Data Interpretation : Normalize results to positive controls (e.g., diclofenac for anti-inflammatory assays) and report IC50_{50} values with confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.